molecular formula C11H26N+ B095752 Ethyltripropylammonium CAS No. 16208-31-4

Ethyltripropylammonium

Cat. No. B095752
CAS RN: 16208-31-4
M. Wt: 172.33 g/mol
InChI Key: FRNYKUYJIUPPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyltripropylammonium (ETPA) is a quaternary ammonium compound that has gained significant attention in scientific research due to its unique properties. ETPA is a cationic surfactant that is commonly used as a phase transfer catalyst in organic synthesis. It has also been studied for its potential use in various applications, including as a corrosion inhibitor, a flotation agent, and a drug delivery system.

Mechanism of Action

The mechanism of action of Ethyltripropylammonium is not fully understood, but it is believed to act as a cationic surfactant, forming micelles in solution. The positively charged head group of Ethyltripropylammonium can interact with negatively charged surfaces, resulting in increased wettability and adhesion. Ethyltripropylammonium can also form complexes with metal ions, resulting in the formation of stable metal-Ethyltripropylammonium complexes.
Biochemical and Physiological Effects:
Ethyltripropylammonium has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Ethyltripropylammonium can interact with cell membranes, resulting in increased permeability and cell death. Ethyltripropylammonium has also been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyltripropylammonium is its ability to act as a phase transfer catalyst in organic synthesis. This can result in increased reaction rates and yields, making it a valuable tool for synthetic chemists. However, Ethyltripropylammonium can be difficult to handle due to its high reactivity and toxicity. It can also be challenging to purify Ethyltripropylammonium to the required level of purity.

Future Directions

There are several future directions for the study of Ethyltripropylammonium. One potential area of research is the development of new synthesis methods for Ethyltripropylammonium that are more efficient and environmentally friendly. Another area of research is the study of Ethyltripropylammonium as a drug delivery system. Ethyltripropylammonium has been shown to have potential as a carrier for hydrophobic drugs, and further research in this area could lead to the development of new drug delivery systems. Additionally, the study of Ethyltripropylammonium as a corrosion inhibitor and a flotation agent could lead to the development of new materials with improved properties.

Synthesis Methods

Ethyltripropylammonium can be synthesized by the reaction of tripropylamine with ethyl bromide in the presence of a strong base such as potassium hydroxide. The reaction proceeds via the S2 mechanism, resulting in the formation of Ethyltripropylammonium as the product. The purity of Ethyltripropylammonium can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

Ethyltripropylammonium has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of Ethyltripropylammonium is as a phase transfer catalyst in organic synthesis. Ethyltripropylammonium can facilitate the transfer of reactants between immiscible phases, resulting in increased reaction rates and yields. It has also been studied for its potential use as a corrosion inhibitor, a flotation agent, and a drug delivery system.

properties

CAS RN

16208-31-4

Product Name

Ethyltripropylammonium

Molecular Formula

C11H26N+

Molecular Weight

172.33 g/mol

IUPAC Name

ethyl(tripropyl)azanium

InChI

InChI=1S/C11H26N/c1-5-9-12(8-4,10-6-2)11-7-3/h5-11H2,1-4H3/q+1

InChI Key

FRNYKUYJIUPPPW-UHFFFAOYSA-N

SMILES

CCC[N+](CC)(CCC)CCC

Canonical SMILES

CCC[N+](CC)(CCC)CCC

Origin of Product

United States

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